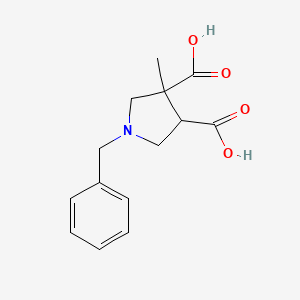
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral amino acid derivative with the molecular formula C14H17NO4 and a molecular weight of 263.3 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, as well as two carboxylic acid groups.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and methyl acrylate.
Cyclization: The key step involves the cyclization of these starting materials to form the pyrrolidine ring.
Functional Group Introduction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid can be compared with other similar compounds, such as:
1-Benzyl-3-methylpyrrolidine-2,4-dicarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid groups.
1-Benzyl-3-methylpyrrolidine-3,5-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.
1-Benzyl-3-methylpyrrolidine-3,4-dicarboxamide: This compound has amide groups instead of carboxylic acid groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJXGCZDMHNSGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)
![5,6-Dimethyl-1-[2-(4-methylphenoxy)ethyl]benzimidazole](/img/structure/B2395098.png)
![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)
![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B2395102.png)

![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)
![5-bromo-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2395105.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2395107.png)

![2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2395110.png)
